2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxadiazole ring, a pyrrole ring, and a trifluoromethylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Synthesis of the Pyrrole Ring: The pyrrole ring can be formed via the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with ammonia or primary amines.
Coupling Reactions: The chlorophenyl and trifluoromethylphenyl groups are introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions with reagents like sodium hydroxide (NaOH).
Major Products
Oxidation: Pyrrole-2,5-diones and other oxidized derivatives.
Reduction: Amines and other reduced forms of the oxadiazole ring.
Substitution: Various substituted chlorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of oxadiazole and pyrrole rings in various chemical environments.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. The presence of the oxadiazole ring, in particular, is known to impart antimicrobial and antifungal properties.
Medicine
In medicinal chemistry, 2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is explored for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that recognize carboxylate substrates. The trifluoromethyl group can enhance binding affinity to hydrophobic pockets in proteins, increasing the compound’s potency.
Comparison with Similar Compounds
Similar Compounds
2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide: shares similarities with other oxadiazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties. The presence of both the oxadiazole and pyrrole rings, along with the trifluoromethyl group, makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N4O2/c22-14-6-3-5-13(11-14)19-27-20(31-28-19)17-9-4-10-29(17)12-18(30)26-16-8-2-1-7-15(16)21(23,24)25/h1-11H,12H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOBRAKSMXFLIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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